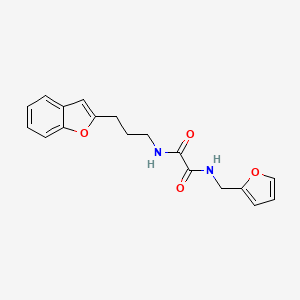

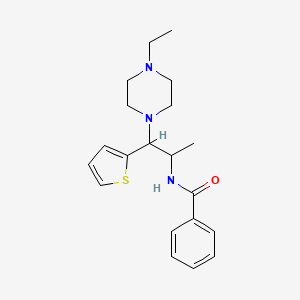

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as BF-2.8, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 8, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been demonstrated to significantly enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low catalyst loadings and temperatures. The high selectivity achieved in these reactions makes it an important tool for synthesizing pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Aromatase Inhibition

Benzofuran derivatives have shown potential as aromatase inhibitors, which are crucial for developing therapies for estrogen-dependent diseases. These compounds exhibit good to moderate inhibitory activity against aromatase, a key enzyme in the biosynthesis of estrogen, highlighting their potential in pharmaceutical applications (Saberi, Shah, & Simons, 2005).

Renewable Chemical Production

Research into biomass-derived compounds has led to the development of routes for renewable production of phthalic anhydride, a critical industrial chemical, from furan and maleic anhydride. This method involves a two-step reaction process that is efficient and offers a sustainable alternative to traditional phthalic anhydride production methods (Mahmoud, Watson, & Lobo, 2014).

Pharmaceutical Applications

The structural motif of benzofuran and furan, present in N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide, has been extensively studied for its pharmacological properties. These include acting as tyrosinase inhibitors, which have implications for treating conditions like hyperpigmentation and malignant melanoma. Ultrasonic-assisted synthesis has been employed to create benzofuran-oxadiazole molecules with significant activity, demonstrating the potential for developing new therapeutic agents (Irfan et al., 2022).

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-17(18(22)20-12-15-7-4-10-23-15)19-9-3-6-14-11-13-5-1-2-8-16(13)24-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPDFPBXSWGASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)

![2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide](/img/structure/B2937239.png)

![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)